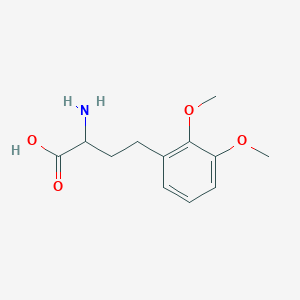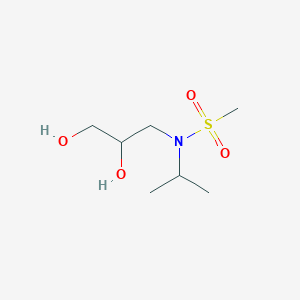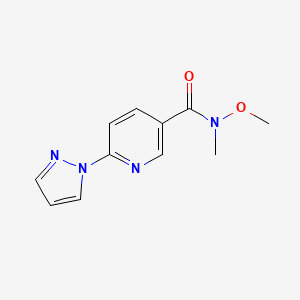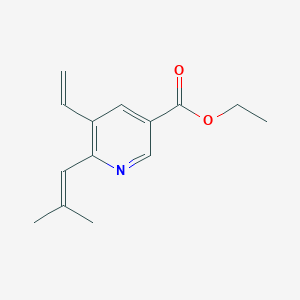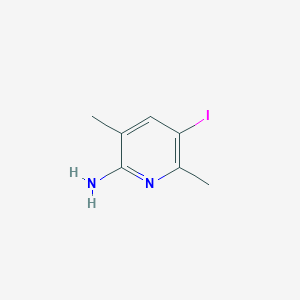
5-iodo-3,6-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-iodo-3,6-dimethylpyridin-2-amine is a pyridine derivative with the molecular formula C7H9IN2. This compound is characterized by the presence of an amino group at the 2-position, methyl groups at the 3- and 6-positions, and an iodine atom at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3,6-dimethylpyridin-2-amine typically involves the iodination of 2-amino-3,6-dimethylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions usually involve the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
化学反应分析
Types of Reactions
5-iodo-3,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where the iodine is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Amination Reactions: The compound can undergo amination reactions, where the amino group is introduced at the C-5 position using copper or palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in amination reactions.
Boronic Acids: Used in substitution reactions to replace the iodine atom.
Major Products Formed
Aryl or Vinyl Derivatives: Formed from substitution reactions.
Nitro Derivatives: Formed from oxidation of the amino group.
Amines: Formed from reduction of the amino group.
科学研究应用
5-iodo-3,6-dimethylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial, antiviral, and anticancer properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Used as a probe in biochemical studies to investigate enzyme functions and molecular interactions.
作用机制
The mechanism of action of 5-iodo-3,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and amino group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
相似化合物的比较
Similar Compounds
2-Amino-5-iodopyridine: Lacks the methyl groups at the 3- and 6-positions.
2-Amino-3,6-dimethylpyridine: Lacks the iodine atom at the 5-position.
2-Amino-3,5-dimethylpyridine: Has a different substitution pattern with methyl groups at the 3- and 5-positions.
Uniqueness
5-iodo-3,6-dimethylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity in substitution reactions and enhanced binding interactions in biological systems. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (iodine atom) substituents allows for versatile chemical modifications and applications.
属性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
5-iodo-3,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
InChI 键 |
LDKCWGCCWUDLEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1N)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


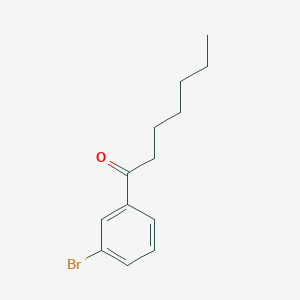
![1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B8452738.png)
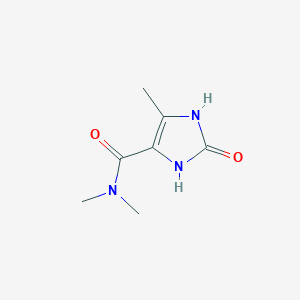
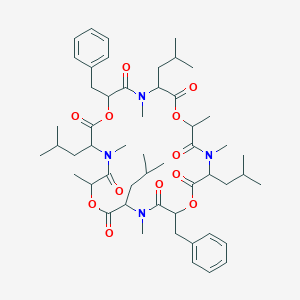
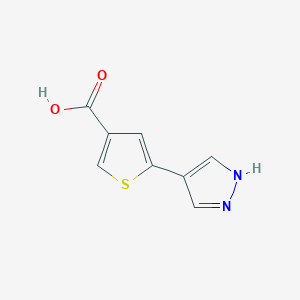
![tert-butyl 5-(2-aminoethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8452755.png)
![Benzonitrile, 3-[6-(1-piperidinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]-](/img/structure/B8452760.png)
